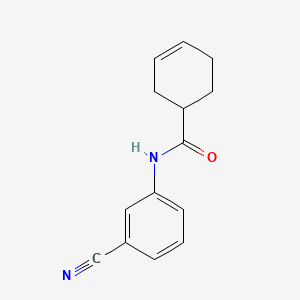
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide, also known as CX546, is a chemical compound that belongs to the family of AMPA receptor positive allosteric modulators. It is a synthetic compound that is used in scientific research to study the function and regulation of AMPA receptors in the brain. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX546 has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders.
Mécanisme D'action
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide works by binding to a specific site on the AMPA receptor, known as the positive allosteric modulator site. This binding enhances the activity of the receptor, leading to increased transmission of signals between neurons. This increased activity is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects
This compound has been found to enhance cognitive function in animal models, including improved spatial learning and memory. It has also been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, this compound has been found to increase the number of AMPA receptors on the surface of neurons, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide in scientific research is its ability to enhance cognitive function in animal models, making it a useful tool for studying the role of AMPA receptors in learning and memory. However, this compound has several limitations that should be considered. It is a synthetic compound that is challenging to produce on a large scale, which may limit its availability for research. In addition, the effects of this compound on cognitive function may not translate directly to humans, and further research is needed to determine its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications. One area of interest is the use of this compound in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and to determine the optimal dosage and administration schedule for potential therapeutic use. Finally, the development of more potent and selective AMPA receptor modulators may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide involves several steps, starting with the reaction of 3-cyanophenylboronic acid with cyclohex-3-ene-1-carboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise, making it challenging to produce on a large scale.
Applications De Recherche Scientifique
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide is primarily used in scientific research to study the function and regulation of AMPA receptors in the brain. It has been found to enhance the activity of AMPA receptors and improve cognitive function in animal models, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the role of AMPA receptors in synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-2,4-5,8-9,12H,3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKWZKQFAKLLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)
![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)
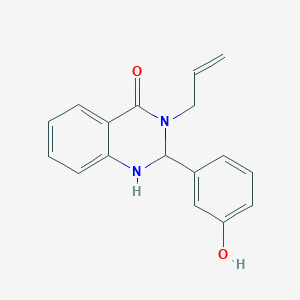

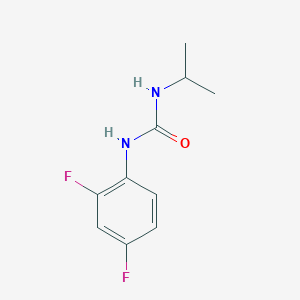
![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
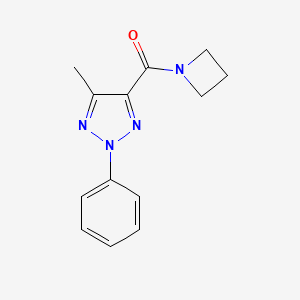
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
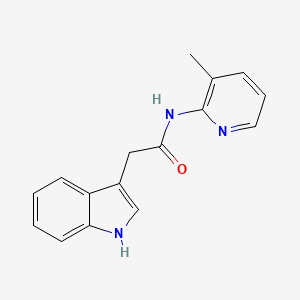
![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)

